Product packaging for Benzonitrile, 4-(3,4-dichlorophenoxy)-(Cat. No.:CAS No. 99922-95-9)

Benzonitrile, 4-(3,4-dichlorophenoxy)-

Cat. No.: B15177093
CAS No.: 99922-95-9
M. Wt: 264.10 g/mol
InChI Key: LLSPXRMMNOLEGP-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzonitrile (B105546) and Diarylether Chemistry

The chemical identity of Benzonitrile, 4-(3,4-dichlorophenoxy)- is deeply rooted in two important classes of organic compounds: substituted benzonitriles and diaryl ethers. Benzonitriles, which are aromatic compounds containing a cyano (-C≡N) functional group attached to a benzene (B151609) ring, are known for their versatile reactivity. The nitrile group can undergo a variety of transformations, serving as a precursor to amines, amides, carboxylic acids, and other functional groups. The electronic properties of the benzene ring in benzonitriles are significantly influenced by the nature and position of other substituents.

Diaryl ethers are a class of organic compounds that feature an oxygen atom connected to two aryl groups. This structural motif is found in a wide array of natural products and biologically active molecules. The synthesis of diaryl ethers can be challenging, often requiring specific catalytic systems to facilitate the formation of the C-O-C bond between two aromatic rings. The Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide, is a classic and widely used method for the preparation of diaryl ethers. More modern approaches often employ palladium-based catalysts to achieve this transformation under milder conditions. The stability of the diaryl ether linkage makes it a desirable structural component in the design of new materials and therapeutic agents.

Benzonitrile, 4-(3,4-dichlorophenoxy)- thus represents a hybrid structure that marries the reactivity of the nitrile group with the structural rigidity and chemical stability of the diaryl ether framework. The presence of the dichloro-substituted phenyl ring further modulates the electronic and steric properties of the molecule.

Significance and Foundational Research Trajectory of Benzonitrile, 4-(3,4-dichlorophenoxy)-

The primary significance of Benzonitrile, 4-(3,4-dichlorophenoxy)- in the scientific literature lies in its role as a building block for the synthesis of larger, more complex molecules with potential biological activity. Research into this compound is often embedded within broader studies focused on the development of novel herbicides, fungicides, and pharmaceutical agents. mdpi.com

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation. In a typical procedure, 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol) is reacted with 3,4-dichlorophenol (B42033) in the presence of a base. mdpi.com Copper-based catalysts are often employed to facilitate this coupling reaction. The choice of solvent, base, and catalyst can significantly influence the yield and purity of the final product.

Overview of Key Structural Features and their Academic Relevance

The structural features of Benzonitrile, 4-(3,4-dichlorophenoxy)- are central to its chemical behavior and potential applications. The molecule can be dissected into three key components: the benzonitrile ring, the dichlorophenyl ring, and the bridging ether oxygen.

FeatureDescriptionAcademic Relevance
Benzonitrile Moiety A benzene ring substituted with a cyano group at the 1-position and the diaryl ether linkage at the 4-position.The nitrile group is a versatile functional handle for further chemical transformations. Its strong electron-withdrawing nature influences the electronic properties of the entire molecule.
Diaryl Ether Linkage An oxygen atom connecting the two aromatic rings.Provides structural rigidity and chemical stability. The bond angle of the C-O-C linkage influences the overall conformation of the molecule.
3,4-Dichlorophenyl Group A benzene ring substituted with two chlorine atoms at the 3- and 4-positions.The chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule. Their substitution pattern can influence binding interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2NO B15177093 Benzonitrile, 4-(3,4-dichlorophenoxy)- CAS No. 99922-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99922-95-9

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

4-(3,4-dichlorophenoxy)benzonitrile

InChI

InChI=1S/C13H7Cl2NO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H

InChI Key

LLSPXRMMNOLEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzonitrile, 4 3,4 Dichlorophenoxy

Established Reaction Pathways for Benzonitrile (B105546), 4-(3,4-dichlorophenoxy)- Synthesis

The formation of the central phenoxy ether structure is a critical step in the synthesis of the target molecule. This can be achieved through several robust chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming the diaryl ether bond. This reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, a phenoxide. nih.govyoutube.com For the synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)-, two main SNAr strategies are viable:

Strategy A: Reaction of 3,4-dichlorophenoxide with an activated 4-halobenzonitrile.

Strategy B: Reaction of 4-cyanophenoxide with an activated 1,2-dichloro-4-halobenzene.

In Strategy A, the benzonitrile ring is "activated" by the strongly electron-withdrawing cyano (-CN) group, particularly at the para position where the leaving group (e.g., F, Cl) is located. youtube.comnih.gov This activation facilitates the attack by the nucleophilic 3,4-dichlorophenoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base (e.g., K2CO3, NaH) to generate the phenoxide in situ.

Reactant 1Reactant 2BaseSolventTypical Conditions
3,4-Dichlorophenol (B42033)4-FluorobenzonitrileK2CO3DMFElevated Temperature
3,4-Dichlorophenol4-Chlorobenzonitrile (B146240)NaHDMSOElevated Temperature
4-Cyanophenol1,2,4-TrichlorobenzeneK2CO3NMPHigh Temperature

This table presents plausible reaction conditions based on general SNAr principles for diaryl ether synthesis.

The reactivity of the leaving group on the benzonitrile ring is a crucial factor, with fluoride (B91410) being significantly more reactive than chloride. nih.gov While SNAr reactions are widely used, they can sometimes require harsh conditions, and the substrate scope may be limited to activated systems. unc.edu

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for constructing the C-O diaryl ether bond, often under milder conditions than traditional methods.

The Ullmann condensation is a classical copper-catalyzed reaction for forming diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required high temperatures (often >200°C) and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts with ligands, allowing for lower temperatures and catalytic amounts of copper. researchgate.netmdpi.com For the target molecule, this would involve coupling 3,4-dichlorophenol with a 4-halobenzonitrile or 4-cyanophenol with a di-chlorinated aryl halide, such as 3,4-dichlorobromobenzene. arkat-usa.org

Palladium-catalyzed Buchwald-Hartwig C-O coupling has also emerged as a versatile method for diaryl ether synthesis. rsc.org This reaction uses a palladium catalyst, typically with a specialized phosphine (B1218219) ligand, to couple an aryl halide or triflate with an alcohol or phenol. This method is known for its broad substrate scope and tolerance of various functional groups. The synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)- via this route would proceed under similar reactant pairings as the Ullmann condensation but with a palladium-based catalytic system.

Coupling ReactionCatalyst/Ligand SystemReactantsBaseSolvent
Ullmann CondensationCuI / Phenanthroline3,4-Dichlorophenol + 4-BromobenzonitrileCs2CO3Toluene (B28343)
Buchwald-HartwigPd(OAc)2 / Buchwald Ligand4-Cyanophenol + 3,4-DichlorobromobenzeneK3PO4Dioxane

This table illustrates representative catalytic systems for diaryl ether formation.

An alternative synthetic strategy involves forming the diaryl ether linkage first, followed by the introduction of the cyano group onto the appropriate aromatic ring. This approach starts with a precursor like 4-(3,4-dichlorophenoxy)bromobenzene. The bromine atom can then be converted to a nitrile group.

The Rosenmund-von Braun reaction is a classic method that uses stoichiometric copper(I) cyanide (CuCN) at elevated temperatures to convert an aryl halide to an aryl nitrile. google.com While effective, this method often requires harsh conditions and can generate significant copper-containing waste.

More recently, palladium-catalyzed cyanation has become the method of choice. google.comorganic-chemistry.org These reactions use a palladium catalyst and a cyanide source, such as potassium cyanide (KCN), sodium cyanide (NaCN), or the less toxic zinc cyanide (Zn(CN)2). organic-chemistry.org The use of sophisticated ligands can improve catalyst performance and allow for milder reaction conditions. Cyanide-free methods, where the cyano group is generated in situ from sources like acetonitrile (B52724) or 1,4-dicyanobenzene, have also been developed to avoid the use of highly toxic cyanide salts. unipr.itnih.gov

Cyanation MethodCyanide SourceCatalystConditionsKey Features
Rosenmund-von BraunCuCNNoneHigh Temp (>200°C)Classic method, harsh conditions. google.com
Pd-CatalyzedK4[Fe(CN)6]Pd(OAc)2100-140°CUses a non-toxic cyanide source. google.com
Pd-CatalyzedZn(CN)2Pd(dba)2 / dppf80-120°CCommon, effective for many substrates.
Ni-CatalyzedAcetonitrileNi(MeCN)6280-100°CToxic cyanide-free approach. nih.gov

This table compares various methods for converting an aryl halide to a benzonitrile.

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of the final product is critically dependent on the efficient preparation of its key building blocks.

The two primary phenolic precursors are 4-cyanophenol and 3,4-dichlorophenol.

4-Cyanophenol (p-Hydroxybenzonitrile) can be synthesized through several routes:

Ammoxidation of p-cresol: A catalyzed gas-phase reaction that is suitable for industrial-scale production. chemicalbook.comchemicalbook.com

From 4-bromophenol: Reaction with copper(I) cyanide. chemicalbook.comchemdad.com

From p-hydroxybenzoic acid: This involves a multi-step process including amination and dehydration. guidechem.com

Diazotization of p-aminophenol: Followed by a Sandmeyer-type reaction with a cyanide salt. patsnap.com

3,4-Dichlorophenol is typically prepared from related dichlorinated benzene (B151609) derivatives:

Hydrolysis of 1,2,4-trichlorobenzene: This reaction is often carried out under high temperature and pressure with a base.

Diazotization of 3,4-dichloroaniline (B118046): The resulting diazonium salt is then hydrolyzed to the phenol. 3,4-dichloroaniline itself can be produced by the hydrogenation of 3,4-dichloro-1-nitrobenzene. google.com

Halogenated aromatic compounds are essential precursors for the coupling and substitution reactions described above.

4-Halobenzonitriles (e.g., 4-chlorobenzonitrile, 4-bromobenzonitrile) are important starting materials. They can be prepared via the Sandmeyer reaction, starting from 4-chloroaniline (B138754) or 4-bromoaniline. Diazotization of the aniline (B41778) followed by reaction with copper(I) cyanide yields the desired benzonitrile.

Halogenated Dichlorobenzenes , such as 3,4-dichlorobromobenzene or 1,2,4-trichlorobenzene, serve as key electrophiles. 3,4-Dichlorobromobenzene can be synthesized by the bromination of 1,2-dichlorobenzene (B45396) in the presence of a Lewis acid catalyst like iron powder or ferric chloride. google.compatsnap.com

3,4-Dichlorobenzonitrile can also be synthesized directly and used as a precursor in some routes. One method involves the reaction of 3,4-dichlorotoluene (B105583) with chlorine to form 3,4-dichlorobenzotrichloride, which then reacts with ammonium (B1175870) chloride to yield the final product. google.com Another approach is the conversion of 3,4-dichlorobenzaldehyde (B146584) to an oxime, followed by dehydration. patsnap.com

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)- with high yield and purity hinges on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature and pressure, and the selection and loading of an appropriate catalyst.

The choice of solvent plays a critical role in the outcome of diaryl ether syntheses, influencing reactant solubility, reaction rate, and in some cases, the reaction mechanism itself. For reactions like the Ullmann condensation, high-boiling polar aprotic solvents are traditionally favored. wikipedia.org These solvents are capable of dissolving the reacting species and facilitating the desired transformation at elevated temperatures.

Table 1: Effect of Solvent on the Yield of Diaryl Ether in Ullmann-type Reactions

Solvent Typical Yield (%) Reference
N-Methyl-2-pyrrolidone (NMP) High wikipedia.org
Dimethylformamide (DMF) High wikipedia.orgacs.org
Dimethyl sulfoxide (DMSO) Moderate to High mit.edu
Acetonitrile (MeCN) Moderate to High acs.orgnih.gov
Dioxane Moderate acs.orgscielo.org.mx

This table is illustrative and based on data from analogous diaryl ether syntheses. Actual yields for Benzonitrile, 4-(3,4-dichlorophenoxy)- may vary.

As indicated in the table, polar aprotic solvents like DMF and NMP generally provide higher yields. wikipedia.orgacs.org Acetonitrile has also been identified as an efficient solvent, offering a good balance between conversion and selectivity. acs.orgnih.gov Non-polar solvents like toluene are generally less effective for these types of reactions. researchgate.net

Temperature is a crucial parameter in the synthesis of diaryl ethers. Traditional Ullmann reactions often require high temperatures, sometimes in excess of 210°C, to proceed at a reasonable rate. wikipedia.org However, modern catalytic systems have enabled these reactions to be carried out under milder conditions. For the synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)-, the optimal temperature would need to be determined experimentally, balancing reaction rate with the potential for side reactions and decomposition.

Studies on related copper-catalyzed diaryl ether formations have shown that temperatures in the range of 80°C to 120°C are often sufficient when using appropriate ligands. acs.orgnih.gov For instance, the coupling of phenols and aryl halides has been successfully achieved at 90°C. acs.orgnih.gov Microwave irradiation has also been employed to accelerate these reactions, allowing for significantly reduced reaction times. researchgate.net

Pressure is generally not a critical parameter for these types of condensation reactions unless a volatile reactant or solvent is used at a temperature above its boiling point. In such cases, the reaction would be conducted in a sealed vessel to maintain the necessary concentration of reactants in the liquid phase.

Table 2: Influence of Temperature on Diaryl Ether Synthesis

Temperature (°C) Reaction Time Typical Outcome Reference
80 - 90 12-24 h Good yields with modern catalysts acs.orgnih.govnih.gov
110 - 120 12-24 h Often required for less reactive substrates nih.govbeilstein-journals.org
> 150 2-12 h Typical for traditional Ullmann reactions wikipedia.org

This table is a generalization based on various diaryl ether syntheses and is intended to provide a likely range for the synthesis of the target compound.

The synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)- via an Ullmann-type reaction is heavily reliant on a copper catalyst. Historically, stoichiometric amounts of copper were used. wikipedia.org However, significant advancements have led to the development of highly efficient catalytic systems that require only a small amount of a copper salt, often in combination with a ligand.

Commonly used copper sources include copper(I) iodide (CuI) and copper(I) chloride (CuCl). The choice of ligand is crucial for the success of the reaction, as it can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. A variety of ligands have been developed, with N,N- and N,O-chelating ligands being particularly effective in accelerating the reaction and allowing for lower reaction temperatures. beilstein-journals.org Examples of effective ligands include amino acids like N,N-dimethylglycine and diamines such as N,N'-bis(2-phenylphenyl)oxalamide. acs.orgbeilstein-journals.org

The catalyst loading is another important factor to optimize. While higher catalyst loadings can lead to faster reactions, they also increase costs and can complicate product purification. Modern catalytic systems for diaryl ether synthesis have achieved high yields with catalyst loadings as low as 0.2–2 mol %. acs.orgnih.gov

Table 3: Common Catalytic Systems for Ullmann Diaryl Ether Synthesis

Copper Source Ligand Typical Loading (mol %) Reference
CuI N,N-dimethylglycine 5-10 nih.govbeilstein-journals.org
CuI N,N'-bis(2-phenylphenyl)oxalamide 0.2 - 2 acs.orgnih.gov
CuI Picolinic acid 5 mit.edu

This table presents examples of catalytic systems used for analogous reactions and would be a starting point for the development of a synthesis for Benzonitrile, 4-(3,4-dichlorophenoxy)-.

Scalability and Industrial Feasibility of Benzonitrile, 4-(3,4-dichlorophenoxy)- Production

The transition from stoichiometric copper to catalytic systems has been a major step towards the industrial feasibility of Ullmann-type reactions. wikipedia.orgnih.gov The use of inexpensive and readily available ligands is also a key consideration for large-scale production. The development of highly active catalysts that allow for low catalyst loadings is particularly advantageous as it minimizes the cost associated with the catalyst and reduces the levels of residual copper in the final product, which is a significant concern in the manufacturing of agrochemicals and pharmaceuticals. acs.org

Furthermore, the choice of solvent is critical for industrial applications. While solvents like DMF and NMP are effective, their high boiling points can make them difficult to remove, and they are facing increasing regulatory scrutiny. The development of processes that utilize more environmentally benign solvents or even solvent-free conditions is an area of active research. researchgate.net

Chemical Reactivity and Derivatization of Benzonitrile, 4 3,4 Dichlorophenoxy

Reactivity of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The 4-(3,4-dichlorophenoxy) group, being electron-withdrawing, generally enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Hydrolysis and Amidation Pathways

The hydrolysis of benzonitriles can proceed under either acidic or basic conditions to yield a carboxylic acid, with an amide as a stable and often isolable intermediate.

Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. rsc.orgorganicchemistrytutor.com The mechanism proceeds through a protonated amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. Studies on the acid-catalyzed hydrolysis of benzonitrile (B105546) have shown the mechanism to involve equilibrium N-protonation followed by a rate-limiting attack of water on the carbon atom. rsc.org

Under basic conditions , a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic nitrile carbon. pearson.comchemistrysteps.com This is followed by protonation of the nitrogen by water to form an imidic acid, which tautomerizes to the more stable amide intermediate. chemistrysteps.comlibretexts.org With an excess of base or under harsher conditions, the amide is further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. organicchemistrytutor.comyoutube.com

The rate of hydrolysis is dependent on the nature of the substituents on the benzonitrile ring. A quantitative structure-reactivity relationship (QSRR) analysis of various para-substituted benzonitriles has shown a correlation between the hydrolysis rate constants and Hammett σp constants. oup.com For Benzonitrile, 4-(3,4-dichlorophenoxy)-, the electron-withdrawing nature of the dichlorophenoxy group is expected to facilitate the nucleophilic attack on the nitrile carbon, thus influencing the rate of hydrolysis. In studies with sulfuric acid, it was found that electron-withdrawing groups accelerate the hydrolysis of benzonitriles in highly concentrated acid, where the rate-determining step is the addition of a nucleophile. znaturforsch.com

Comparative Hydrolysis Data for Substituted Benzonitriles
Substituent (at para-position)Hammett Constant (σp)Qualitative Effect on Hydrolysis Rate
-OCH₃-0.27Decreases rate (electron-donating)
-CH₃-0.17Decreases rate (electron-donating)
-H0.00Baseline
-Cl0.23Increases rate (electron-withdrawing)
-CN0.66Significantly increases rate (electron-withdrawing)
-NO₂0.78Strongly increases rate (electron-withdrawing)

Reduction Reactions to Amines and Imines

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) via the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This transformation can be achieved using various reducing agents, with imines being intermediates in the process.

Common methods for the reduction of nitriles include catalytic hydrogenation and the use of metal hydrides. Catalytic hydrogenation is typically carried out using hydrogen gas in the presence of catalysts like palladium, platinum, or Raney nickel. chemicalforums.com The reaction conditions, such as pressure and temperature, can be optimized for efficient conversion. The presence of ammonia (B1221849) is sometimes used to suppress the formation of secondary amines as byproducts. chemicalforums.com

Metal hydrides such as lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to primary amines. libretexts.org The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has also been shown to be an effective reagent for the reduction of a wide variety of aromatic nitriles to benzylamines. nih.gov

Research has shown that the electronic nature of the substituents on the benzonitrile ring affects the reaction rate. Benzonitriles with electron-withdrawing groups generally undergo reduction more rapidly. nih.gov For instance, 2,4-dichlorobenzonitrile (B1293624) can be successfully reduced to 2,4-dichlorobenzylamine (B146540) in high yield at room temperature. nih.gov Given that the 4-(3,4-dichlorophenoxy)- group is electron-withdrawing, a similar enhancement in reactivity is anticipated for the reduction of Benzonitrile, 4-(3,4-dichlorophenoxy)-.

Selected Reagents for the Reduction of Aromatic Nitriles
ReagentTypical ConditionsNotes
H₂/Pd, Pt, or NiHigh pressure, elevated temperatureCommonly used in industrial processes.
LiAlH₄THF or Et₂O, followed by H₂O workupHighly reactive, not selective for other reducible groups.
BH₃·THFTHF, refluxMilder than LiAlH₄.
BH₂(N(iPr)₂) / cat. LiBH₄THF, 25°C to refluxEffective for nitriles with electron-withdrawing groups. nih.gov
Pd/C photocatalystAqueous suspension, oxalic acidPhotocatalytic reduction has been demonstrated for benzonitrile. rsc.org

Cycloaddition and Condensation Reactions Involving the Nitrile

While the nitrile group can participate in cycloaddition reactions, it is more common for nitrile oxides, which are derivatives of nitriles, to act as 1,3-dipoles in [3+2] cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. beilstein-journals.orgnih.govtandfonline.comnih.gov The nitrile group in Benzonitrile, 4-(3,4-dichlorophenoxy)- itself could potentially act as a dipolarophile in reactions with 1,3-dipoles, although this is less common.

The nitrile group can also undergo condensation reactions. For instance, nitriles with α-hydrogens can undergo self-condensation in the presence of a strong base (Thorpe reaction) to form β-enaminonitriles. researchgate.net Since Benzonitrile, 4-(3,4-dichlorophenoxy)- lacks α-hydrogens, it cannot undergo this self-condensation. However, it can act as an electrophilic partner in condensation reactions with other nucleophiles, such as carbanions derived from compounds with active methylene (B1212753) groups. Base-catalyzed condensation of nitriles can lead to the formation of various heterocyclic compounds, such as pyrimidines. nih.govrsc.org

Reactivity of the Dichlorophenoxy Moiety

The dichlorophenoxy part of the molecule consists of a dichlorinated benzene (B151609) ring linked to another benzene ring through an ether linkage. Its reactivity is centered on electrophilic substitution on the aromatic rings and the potential for ether cleavage.

Electrophilic Aromatic Substitution on the Dichlorobenzene Ring

Electrophilic aromatic substitution (EAS) on the dichlorobenzene ring of Benzonitrile, 4-(3,4-dichlorophenoxy)- is influenced by the directing effects of the three substituents already present on that ring: two chlorine atoms and the ether oxygen.

Chlorine atoms: Chlorine is an ortho, para-directing group. However, due to its high electronegativity, it is also a deactivating group, meaning it slows down the rate of electrophilic substitution compared to benzene. libretexts.orgunizin.org

Ether oxygen (-OR): The ether oxygen is an ortho, para-directing and a strong activating group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. organicchemistrytutor.comvanderbilt.edu

In the 1,2-dichloro-4-phenoxy arrangement, the directing effects of these substituents must be considered collectively. The powerful activating and ortho, para-directing effect of the ether oxygen will be the dominant influence. Substitution will be directed to the positions ortho and para to the ether linkage. The position para to the oxygen is already occupied by a chlorine atom. Therefore, substitution is most likely to occur at the positions ortho to the ether oxygen.

Position 5 is ortho to the ether oxygen and meta to both chlorine atoms.

Position 3 is ortho to one chlorine and para to the other, and is also ortho to the ether oxygen.

The strong activating effect of the ether oxygen will likely direct incoming electrophiles to position 5, which is ortho to the oxygen and sterically less hindered than position 3.

Directing Effects of Substituents on the Dichlorobenzene Ring
SubstituentPosition on RingTypeDirecting Effect
-OAr (Ether)1ActivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
-Cl4DeactivatingOrtho, Para

The combined effect suggests that electrophilic attack will be directed primarily to the positions ortho to the strongly activating ether group.

Investigation of Ether Cleavage and Rearrangement Mechanisms

The ether linkage in Benzonitrile, 4-(3,4-dichlorophenoxy)- is a diaryl ether linkage. Diaryl ethers are generally very stable and resistant to cleavage under typical acidic conditions. libretexts.orglibretexts.org

Acid-catalyzed ether cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (Sₙ2) or the formation of a carbocation (Sₙ1). masterorganicchemistry.comyoutube.comwikipedia.org For diaryl ethers, both of these pathways are disfavored. An Sₙ2 attack on an sp²-hybridized carbon of the aromatic ring is energetically unfavorable. Similarly, the formation of an aryl cation via an Sₙ1 pathway is highly unstable. Therefore, cleavage of the C-O bond in diaryl ethers requires harsh conditions, such as high temperatures and very strong acids like HBr or HI.

While chemical cleavage is difficult, photochemical rearrangements of diphenyl ethers have been observed. nih.gov Irradiation of diphenyl ethers can lead to the homolytic cleavage of the C-O bond, forming a radical pair (a phenoxy and a phenyl radical). These radicals can then recombine intramolecularly to form 2- and 4-phenylphenols. The presence of electron-withdrawing or electron-donating substituents can influence the preferred cleavage pathway (aryloxy-phenyl vs. phenoxy-aryl bond cleavage). nih.gov For Benzonitrile, 4-(3,4-dichlorophenoxy)-, such a photochemical rearrangement could potentially lead to the formation of substituted biphenylols, although specific studies on this molecule have not been reported.

Rational Design and Synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)- Analogs

The structural framework of Benzonitrile, 4-(3,4-dichlorophenoxy)- offers multiple avenues for modification to generate analogs with tailored properties. The rational design of these analogs involves strategic functionalization of the aromatic rings and modification of the ether linkage or the existing substituent patterns.

Strategic Functionalization of Aromatic Rings

The two aromatic rings of Benzonitrile, 4-(3,4-dichlorophenoxy)- present distinct electronic environments, influencing the regioselectivity of their functionalization.

The benzonitrile ring is rendered electron-poor by the electron-withdrawing nature of the cyano group. This deactivation generally directs electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to the meta-position relative to the cyano group. masterorganicchemistry.comlkouniv.ac.in However, the para-phenoxy group is an activating, ortho-, para-director. The interplay between these two groups will dictate the outcome of electrophilic substitution. The positions ortho to the phenoxy group (and meta to the cyano group) are the most likely sites for electrophilic attack.

Conversely, the 3,4-dichlorophenyl ring is also deactivated towards electrophilic substitution due to the inductive electron-withdrawing effect of the two chlorine atoms. The ether oxygen, being an ortho-, para-directing group, will activate the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at the 5-position or the 2-position of this ring, with steric hindrance potentially favoring the 5-position.

Transition-metal-catalyzed C-H activation offers a powerful and often more selective alternative to classical electrophilic substitution for the functionalization of aromatic rings. nih.gov Palladium, rhodium, and iridium catalysts, often guided by a directing group, can facilitate the introduction of various functional groups at specific C-H bonds. nih.govmdpi.comnih.gov For Benzonitrile, 4-(3,4-dichlorophenoxy)-, the cyano group or the ether oxygen could potentially act as directing groups, guiding the catalyst to functionalize the ortho-positions of the benzonitrile ring.

Nucleophilic aromatic substitution (SNAr) is another important pathway for functionalizing these aromatic rings. libretexts.orgnih.gov This type of reaction is favored on electron-deficient aromatic rings, making the benzonitrile and dichlorophenyl rings potential substrates, especially when a good leaving group is present. The chlorine atoms on the dichlorophenyl ring can be substituted by strong nucleophiles, particularly when activated by additional electron-withdrawing groups or under specific catalytic conditions. stackexchange.com The regioselectivity of such substitutions is governed by the ability of the ring to stabilize the intermediate Meisenheimer complex. libretexts.org

Table 1: Potential Regioselective Functionalization of Aromatic Rings in Benzonitrile, 4-(3,4-dichlorophenoxy)-

Reaction TypeAromatic RingPredicted Position of FunctionalizationRationale
Electrophilic Aromatic SubstitutionBenzonitrile RingOrtho to phenoxy groupDirecting effect of the activating phenoxy group outweighs the meta-directing cyano group.
Electrophilic Aromatic Substitution3,4-Dichlorophenyl Ring5-positionOrtho-, para-directing effect of the ether oxygen; less sterically hindered than the 2-position.
C-H Activation (Directed)Benzonitrile RingOrtho to cyano group or ether linkagePotential for the cyano or ether oxygen to act as a directing group for the metal catalyst.
Nucleophilic Aromatic Substitution3,4-Dichlorophenyl RingPositions 3 or 4Replacement of chloro substituents by strong nucleophiles, facilitated by the electron-withdrawing nature of the ring.

Modification of the Ether Linkage and Substituent Patterns

The diaryl ether linkage is generally stable but can be cleaved under certain reductive or oxidative conditions. science.govnih.gov Catalytic hydrogenolysis over supported metal catalysts like palladium can lead to the cleavage of the C-O bond. osti.govresearchgate.net The conditions for such cleavage often require elevated temperatures and pressures. Additionally, visible-light photoredox catalysis has emerged as a mild method for the cleavage of diaryl ether C-O bonds. nih.gov

The substituent patterns can also be modified to create a diverse range of analogs.

Modification of the Cyano Group: The nitrile functionality is highly versatile and can be transformed into various other groups. nih.gov

Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon, nickel, or rhodium can reduce the nitrile to a primary amine (benzylamine derivative). researchgate.net

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings.

Modification of the Chloro Substituents: The chlorine atoms on the dichlorophenyl ring can be replaced through nucleophilic aromatic substitution as mentioned earlier. Furthermore, they can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. rsc.org This allows for the introduction of a wide array of substituents at these positions.

Table 2: Examples of Potential Modifications of Substituent Groups

Functional GroupReaction TypeReagents and Conditions (Illustrative)Resulting Functional Group
Cyano (-CN)ReductionH₂, Pd/C or Ni catalystAminomethyl (-CH₂NH₂)
Cyano (-CN)HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid (-COOH)
Chloro (-Cl)Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group
Chloro (-Cl)Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group

Role of Benzonitrile, 4-(3,4-dichlorophenoxy)- as a Ligand or Substrate in Catalytic Cycles

The structural features of Benzonitrile, 4-(3,4-dichlorophenoxy)- make it a candidate for involvement in catalytic cycles, either as a coordinating ligand or as a reactive substrate.

As a Ligand: The nitrogen atom of the cyano group possesses a lone pair of electrons and can coordinate to transition metals. Benzonitrile and its derivatives have been shown to act as ligands in various catalytic systems, including those based on nickel, rhodium, and palladium. acs.orgchemrxiv.orgsemanticscholar.org In some instances, benzonitrile-containing ligands have been designed to modulate the electronic properties of the metal center, for example, by acting as an electron-acceptor to promote reductive elimination in cross-coupling reactions. chemrxiv.org The ether oxygen in Benzonitrile, 4-(3,4-dichlorophenoxy)- could also potentially coordinate to a metal center, possibly leading to bidentate coordination, although this is less common for diaryl ethers.

As a Substrate: The molecule can serve as a substrate in various catalytic transformations:

Catalytic Hydrogenation: As previously discussed, the cyano group can be catalytically hydrogenated to a primary amine. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. The selectivity of this reaction (i.e., avoiding over-reduction or side reactions) is often dependent on the choice of catalyst, solvent, and reaction conditions. researchgate.net

C-H Functionalization/Arylation: The C-H bonds on both aromatic rings are potential sites for catalytic functionalization. For instance, rhodium catalysts have been shown to catalyze the multiple arylation of benzonitrile, involving both nucleophilic addition to the cyano group and subsequent ortho-arylation via C-H bond cleavage. acs.org

Cross-Coupling Reactions: The chloro-substituted aromatic ring can act as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the molecule to be coupled with a variety of organometallic reagents to build more complex structures.

The specific role of Benzonitrile, 4-(3,4-dichlorophenoxy)- in a given catalytic cycle would depend on the nature of the catalyst and the reaction conditions employed. Its ability to coordinate to metals and the presence of reactive sites make it a molecule of interest for the development of new catalytic methodologies.

Advanced Spectroscopic Characterization of Benzonitrile, 4 3,4 Dichlorophenoxy

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Investigation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. The theoretical exact mass of Benzonitrile (B105546), 4-(3,4-dichlorophenoxy)-, with the chemical formula C₁₃H₇Cl₂NO, is calculated based on the monoisotopic masses of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

The analysis of Benzonitrile, 4-(3,4-dichlorophenoxy)- by HRMS would be expected to yield an experimental mass that is in close agreement with the theoretical value, typically within a few parts per million (ppm). This high degree of accuracy is essential to distinguish the target compound from other potential isobaric species that may have the same nominal mass but different elemental formulas.

Table 1: Theoretical and Expected Experimental HRMS Data for Benzonitrile, 4-(3,4-dichlorophenoxy)-

Parameter Value
Chemical Formula C₁₃H₇Cl₂NO
Theoretical Monoisotopic Mass 262.99047 Da
Expected Experimental Mass ~262.9905 Da (within a narrow margin of error, e.g., ± 5 ppm)
Ion Adduct (example) [M+H]⁺

| Theoretical Mass of Adduct | 263.99777 Da |

Note: The expected experimental mass is a hypothetical value based on typical instrument accuracy. Actual experimental values would be obtained from direct analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) provides valuable insights into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the compound's structure, offering a virtual "fingerprint" that can be used for identification and structural elucidation.

For Benzonitrile, 4-(3,4-dichlorophenoxy)-, the precursor ion (e.g., [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would correspond to the cleavage of specific bonds within the molecule. Key fragmentation pathways would likely involve the ether linkage and the dichlorophenyl ring.

Plausible Fragmentation Pathways:

Cleavage of the ether bond: This is a common fragmentation pathway for diaryl ethers. This could result in the formation of a [C₆H₄Cl₂O]⁺ fragment and a [C₇H₃N]⁺ fragment, or related ions depending on charge distribution.

Loss of chlorine atoms: Sequential or concerted loss of chlorine atoms from the dichlorophenyl ring can be expected.

Fragmentation of the benzonitrile moiety: The benzonitrile group itself can undergo fragmentation, for instance, through the loss of HCN.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Benzonitrile, 4-(3,4-dichlorophenoxy)-

m/z (mass-to-charge ratio) Proposed Fragment Structure/Formula
~263 [C₁₃H₈Cl₂NO]⁺ (Protonated Molecule)
~162 [C₆H₄Cl₂O]⁺
~127 [C₆H₄ClO]⁺
~102 [C₇H₄N]⁺ (benzonitrile radical cation)

Note: The m/z values and proposed structures are predictive and based on general fragmentation principles of related compounds. Experimental MS/MS analysis would be required for definitive assignments. The fragmentation of benzonitrile itself has been studied, and it is known to undergo processes such as the loss of HCN/HNC. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed empirical formula. A close correlation between the experimental and theoretical values serves as strong evidence for the correctness of the empirical formula.

For Benzonitrile, 4-(3,4-dichlorophenoxy)- (C₁₃H₇Cl₂NO), the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 3: Theoretical vs. Expected Experimental Elemental Analysis Data for Benzonitrile, 4-(3,4-dichlorophenoxy)-

Element Theoretical % Expected Experimental %
Carbon (C) 59.12 % 59.12 % ± 0.4 %
Hydrogen (H) 2.67 % 2.67 % ± 0.4 %
Chlorine (Cl) 26.85 % 26.85 % ± 0.4 %
Nitrogen (N) 5.30 % 5.30 % ± 0.4 %

| Oxygen (O) | 6.06 % | 6.06 % ± 0.4 % |

Note: The expected experimental percentages are presented with a typical acceptable margin of error for this analytical technique.

The congruence of data from HRMS, MS/MS, and elemental analysis would provide a robust and unequivocal confirmation of the structure and composition of Benzonitrile, 4-(3,4-dichlorophenoxy)-.

Computational Chemistry and Quantum Chemical Studies of Benzonitrile, 4 3,4 Dichlorophenoxy

Density Functional Theory (DFT) Calculations for Ground State Electronic and Geometric Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For Benzonitrile (B105546), 4-(3,4-dichlorophenoxy)-, DFT methods are employed to ascertain its most stable three-dimensional arrangement and to characterize its fundamental electronic features.

The first step in a computational study is to determine the molecule's most stable geometry, known as the ground-state equilibrium structure. This is achieved through a process called geometry optimization. For a molecule like Benzonitrile, 4-(3,4-dichlorophenoxy)-, which possesses several rotatable bonds—specifically the ether linkage between the two aromatic rings—multiple conformations may exist.

Computational studies would explore the conformational energy landscape by systematically rotating the dihedral angles of the C-O-C bond. This process identifies various local energy minima (stable conformers) and the transition states that connect them. The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt under given conditions. The global minimum on this potential energy surface represents the most stable conformation of the molecule.

Table 1: Hypothetical Torsional Angle and Relative Energy of Benzonitrile, 4-(3,4-dichlorophenoxy)- Conformers

Conformer Dihedral Angle (C-O-C-C) (°) Relative Energy (kcal/mol)
1 0 5.2
2 45 1.8
3 90 0.0
4 135 2.5
5 180 6.0

Note: This data is illustrative and represents a potential outcome of a DFT calculation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron.

The spatial distribution of the HOMO and LUMO in Benzonitrile, 4-(3,4-dichlorophenoxy)- would likely show the HOMO localized on the electron-rich dichlorophenoxy ring and the ether linkage, while the LUMO would be predominantly situated on the electron-withdrawing benzonitrile moiety. This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation energy. A smaller gap suggests that the molecule can be more easily excited.

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap for Benzonitrile, 4-(3,4-dichlorophenoxy)-

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.75
HOMO-LUMO Gap 5.10

Note: These values are representative examples derived from typical DFT calculations on similar aromatic compounds.

The electron density distribution reveals how electrons are spread throughout the molecule. An analysis of this distribution can highlight regions of high and low electron density, providing insights into the molecule's polarity and reactivity.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for predicting how the molecule will interact with other molecules. For Benzonitrile, 4-(3,4-dichlorophenoxy)-, the ESP surface would be expected to show negative potential (red and yellow regions) around the nitrogen atom of the nitrile group and the oxygen of the ether linkage, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be anticipated around the hydrogen atoms.

DFT calculations can predict various spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms provide a powerful tool for confirming the molecular structure. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be animated to visualize the corresponding atomic motions (e.g., stretching, bending). Comparing the calculated vibrational spectrum with the experimental one can help to confirm the structure of the synthesized molecule and to assign the observed spectral bands to specific molecular vibrations. researchgate.netnii.ac.jp

Table 3: Selected Predicted Vibrational Frequencies for Benzonitrile, 4-(3,4-dichlorophenoxy)-

Vibrational Mode Calculated Frequency (cm⁻¹) Description
1 2235 C≡N stretch
2 1590 Aromatic C=C stretch
3 1250 Asymmetric C-O-C stretch
4 1100 C-Cl stretch
5 830 C-H out-of-plane bend

Note: These are typical frequency ranges for the described functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. unifr.ch This is particularly important for understanding a molecule's photophysical properties, such as its absorption and emission of light.

TD-DFT can be used to calculate the energies of vertical electronic excitations from the ground state to various excited states. These excitation energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. ijstr.org

For Benzonitrile, 4-(3,4-dichlorophenoxy)-, the simulated spectrum would likely show intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic systems. Lower energy transitions with ICT character, involving the promotion of an electron from the HOMO (on the dichlorophenoxy part) to the LUMO (on the benzonitrile part), would also be predicted.

Furthermore, by optimizing the geometry of the first excited state, it is possible to simulate the fluorescence or emission spectrum. The energy difference between the optimized excited state and the ground state corresponds to the energy of the emitted photon. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 4: Predicted Electronic Transitions for Benzonitrile, 4-(3,4-dichlorophenoxy)-

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 310 0.05 HOMO → LUMO
S₀ → S₂ 285 0.45 HOMO-1 → LUMO
S₀ → S₃ 250 0.30 HOMO → LUMO+1

Note: This data is a hypothetical representation of TD-DFT results for a molecule with this structure.

Investigation of Electronic Transitions and Charge Transfer Excitations

No specific studies detailing the electronic transitions or charge transfer excitations for this compound were identified.

Intermolecular Interactions and Non-Covalent Interactions (NCI) Analysis

While general principles of NCI analysis are well-established, specific studies characterizing the hydrogen bonding, halogen bonding, and aromatic π-π stacking interactions of Benzonitrile, 4-(3,4-dichlorophenoxy)- have not been published.

Hydrogen Bonding Characterization

There is no available research that specifically characterizes the hydrogen bonding interactions of this molecule.

Halogen Bonding Interactions

Specific computational analysis of halogen bonding interactions involving the chloro-substituents of this compound is not present in the available literature.

Aromatic π-π Stacking Interactions

Detailed studies on the π-π stacking interactions for Benzonitrile, 4-(3,4-dichlorophenoxy)- are not documented.

Advanced Topological Analysis of Electron Density (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

There are no published molecular dynamics simulations that explore the conformational flexibility and solvation effects of Benzonitrile, 4-(3,4-dichlorophenoxy)-.

Solid State Chemistry and Crystallography of Benzonitrile, 4 3,4 Dichlorophenoxy

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction analysis for Benzonitrile (B105546), 4-(3,4-dichlorophenoxy)- has not been reported in the surveyed scientific literature. Such an analysis is crucial for unequivocally determining the crystal structure and molecular geometry.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without experimental data, the crystal system, space group, and unit cell parameters remain undetermined. These fundamental crystallographic properties can only be ascertained through the successful growth of a single crystal of sufficient quality and subsequent analysis using an X-ray diffractometer.

Precise Molecular Geometry, Bond Lengths, and Bond Angles

While the precise molecular geometry, including specific bond lengths and angles for Benzonitrile, 4-(3,4-dichlorophenoxy)-, is not available, estimations can be made based on standard values for similar chemical fragments. For instance, the benzonitrile and dichlorophenoxy moieties are expected to exhibit bond lengths and angles typical for substituted benzene (B151609) rings. The C-Cl bonds in the dichlorophenyl group and the C≡N bond of the nitrile group will have characteristic lengths. The ether linkage (C-O-C) will adopt a bent geometry. However, these are generalized expectations, and the actual values can be influenced by the electronic effects of the substituents and the forces within the crystal lattice.

Interactive Data Table: Expected Bond Geometries

Bond TypeExpected Length (Å)Expected Angle (°)Angle Atoms
C-Cl~1.74--
C=C (aromatic)~1.39~120C-C-C
C-O (ether)~1.37~118C-O-C
C≡N~1.15~180C-C≡N

Note: These are generalized values and may not represent the precise measurements for the title compound.

Analysis of Torsion and Dihedral Angles within the Molecule

The molecule possesses conformational flexibility, primarily around the ether linkage. The dihedral angle between the planes of the benzonitrile ring and the 3,4-dichlorophenyl ring is a key conformational parameter. This angle is influenced by steric hindrance between the two rings and the electronic interactions between the ether oxygen and the aromatic systems. In related diaryl ether structures, this dihedral angle can vary significantly. The planarity of the two aromatic rings themselves is expected to be largely maintained.

Elucidation of Intermolecular Interactions in the Crystal Lattice

The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. A detailed analysis of these interactions is not possible without the determined crystal structure.

Quantification of π-π Stacking and Halogen Bond Contributions to Crystal Packing

Halogen Bonding: The chlorine atoms on the dichlorophenyl ring introduce the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. In this case, the chlorine atoms could potentially interact with the nitrogen atom of the nitrile group or the ether oxygen of a neighboring molecule. The strength and directionality of these bonds are influenced by the electronic environment of the chlorine atoms. A quantitative analysis of their contribution to the crystal packing is contingent on the availability of a solved crystal structure.

Polymorphism and Crystallization Engineering Studies

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry. However, there are no published studies identifying or characterizing any polymorphic forms of Benzonitrile, 4-(3,4-dichlorophenoxy)-. The exploration of its crystallization behavior under various conditions, which could potentially lead to the discovery of different polymorphs, has not been documented in the accessible scientific literature.

Similarly, co-crystallization, a technique used to modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice, has not been reported for Benzonitrile, 4-(3,4-dichlorophenoxy)-. Research into suitable supramolecular synthons—robust and predictable non-covalent interactions—that could be used to design co-crystals of this compound is not available. The potential for forming co-crystals to alter properties such as solubility or stability remains an open area for investigation. mdpi.comnih.govijper.org

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides a unique fingerprint for a specific crystalline phase and is instrumental in identifying polymorphs, assessing bulk sample purity, and monitoring phase transformations. In a research or manufacturing setting, PXRD would be the primary method to confirm the crystalline form of a bulk sample of Benzonitrile, 4-(3,4-dichlorophenoxy)- and to detect the presence of any crystalline impurities or different polymorphic forms.

While the principles of PXRD are well-established, the application of this technique to Benzonitrile, 4-(3,4-dichlorophenoxy)- has not been described in any available research. A reference PXRD pattern for this compound, which would be essential for quality control and phase identification, is not present in the public domain.

Applications of Benzonitrile, 4 3,4 Dichlorophenoxy in Advanced Materials Science and Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structure of 4-(3,4-dichlorophenoxy)benzonitrile makes it a versatile intermediate for creating more complex organic structures. The nitrile group can undergo a variety of transformations, and the dichlorinated phenoxy moiety can influence the electronic properties and stability of the resulting molecules.

Precursor for Optoelectronic Materials

Benzonitrile-based molecules are integral to the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The nitrile group is a strong electron-withdrawing group, which, when combined with electron-donating moieties, can create "push-pull" systems with interesting photophysical properties, such as intramolecular charge transfer (ICT). While direct studies on 4-(3,4-dichlorophenoxy)benzonitrile in this context are not prevalent, its core structure is relevant. For instance, benzonitrile-based polymers have been utilized as host materials in high-efficiency solution-processable OLEDs.

The general synthetic utility of benzonitrile (B105546) derivatives suggests that 4-(3,4-dichlorophenoxy)benzonitrile could be a precursor to novel NLO chromophores. Novel nonlinear optical (NLO) materials have been fabricated from chromophores featuring a di(tri)cyanovinyl acceptor linked to a heterocyclic donor system.

Building Block for Ligands in Coordination Chemistry

The nitrile group of benzonitriles can be reduced to an amine or hydrolyzed to a carboxylic acid, providing reactive sites for building larger ligand structures. These ligands can then be used to form coordination compounds with various metal ions. The synthesis of multidentate N-donor ligands is a significant area of research in coordination chemistry. Although direct use of 4-(3,4-dichlorophenoxy)benzonitrile as a ligand precursor is not widely documented, its potential is evident. For example, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and their mixed ligand complexes with amino acids have been synthesized and characterized. This demonstrates the general principle of using functionalized organic molecules to create ligands for metal complexes. The synthesis of new coordination compounds is an active area of research, with applications in catalysis, materials science, and medicine. osti.gov

Integration into Polymer Chemistry and Materials Development

The phenoxy-benzonitrile structure is a key component in several high-performance polymers, valued for their thermal stability and mechanical properties.

Monomer for High-Performance Polymeric Materials

Phthalonitrile (B49051) resins, which are based on dicyanobenzene derivatives, are known for their exceptional thermal and oxidative stability at high temperatures. These resins are used in demanding applications in the aerospace and electronics industries. Monomers containing ether linkages, similar to the phenoxy group in 4-(3,4-dichlorophenoxy)benzonitrile, are often used to improve the processability of these high-performance polymers. For instance, a series of high-temperature phthalonitrile monomers based on o, m, and p-dihydroxybenzene isomers have been synthesized. rsc.org These monomers, such as 1,3-bis(3,4-dicyanophenoxy)benzene, are polymerized to form cross-linked networks with high glass transition temperatures and excellent thermal stability. rsc.org While 4-(3,4-dichlorophenoxy)benzonitrile is a mononitrile, it could potentially be functionalized to create a dinitrile monomer suitable for polymerization into high-performance materials.

Properties of High-Performance Polymers Derived from Benzonitrile Monomers

PropertyValue
Glass Transition Temperature (Tg)> 400 °C researchgate.net
5% Weight Loss Temperature (T5%)> 500 °C researchgate.net
Storage Modulus at 400 °C> 1300 MPa researchgate.net

This table presents typical properties for high-performance phthalonitrile polymers, illustrating the potential performance of polymers derived from benzonitrile-based monomers.

Functionalization of Polymer Backbones with Phenoxy-Nitrile Moieties

The introduction of specific functional groups onto polymer backbones is a crucial strategy for tuning their properties. Post-polymerization functionalization allows for the modification of a polymer's physical and optoelectronic characteristics. researchgate.net The phenoxy-nitrile moiety, with its polarity and potential for further reaction, could be a valuable functional group. A common method for such functionalization is nucleophilic aromatic substitution (SNAr) on fluorinated polymer backbones. researchgate.net While direct examples using 4-(3,4-dichlorophenoxy)benzonitrile are scarce, the principle of using phenoxide derivatives for this purpose is well-established. This approach enables the creation of multifunctional materials from a single polymer precursor.

Contributions to Liquid Crystal Research and Thermotropic Materials

The rigid, rod-like structure of many benzonitrile derivatives makes them excellent candidates for the design of liquid crystals. The polar nitrile group is a common feature in liquid crystal molecules, contributing to the dielectric anisotropy required for display applications.

The synthesis of liquid crystals containing a cyano group is a well-established area of research. For example, various liquid crystalline trimers have been synthesized by connecting a 2,3,4-trihydroxy benzonitrile core to three 4-cyanobiphenyl (B145940) units via flexible spacers. researchgate.net These materials exhibit nematic phases over wide temperature ranges. researchgate.net The introduction of different terminal groups significantly influences the mesomorphic properties of these molecules. nih.gov Although 4-(3,4-dichlorophenoxy)benzonitrile itself may not be liquid crystalline, it could serve as a key building block for more complex liquid crystal structures. The dichlorophenyl group would likely influence the melting point, clearing point, and other mesomorphic properties of the final molecule. The synthesis of liquid crystals bearing a 1,3-dioxane (B1201747) structure and a terminal cyano group has been shown to result in materials with a large dipole moment and a high dielectric constant in the ferroelectric nematic state. rsc.org

Design and Synthesis of Mesogenic Compounds

The design of calamitic (rod-like) liquid crystals often involves the strategic assembly of three key components: a rigid core, flexible terminal groups, and linking units. Benzonitrile, 4-(3,4-dichlorophenoxy)- provides a unique combination of a polar terminal group (the nitrile or cyano group, -CN) and a significant portion of the rigid core structure. The nitrile group contributes to a large dipole moment, which is crucial for inducing and stabilizing certain mesophases and for applications in display technologies.

The synthesis of mesogenic compounds incorporating the 4-(3,4-dichlorophenoxy)benzonitrile moiety typically begins with the synthesis of this core unit itself. A common and effective method for this is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-cyanophenol is treated with a strong base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with 3,4-dichlorofluorobenzene or a similarly activated dihalobenzene to form the desired ether linkage, yielding 4-(3,4-dichlorophenoxy)benzonitrile.

Once the core unit is synthesized, it can be further elaborated to create a complete mesogenic molecule. This usually involves attaching another aromatic ring system, often a biphenyl (B1667301) or a phenylcyclohexyl group, to the benzonitrile core, followed by the addition of a flexible alkyl or alkoxy chain at the other end. These terminal chains are important for lowering the melting point and influencing the type of liquid crystalline phase formed.

A representative synthetic scheme for a hypothetical mesogenic compound is outlined below:

Scheme 1: Proposed Synthesis of a Mesogen Incorporating 4-(3,4-dichlorophenoxy)benzonitrile

Synthesis SchemeImage depicting the multi-step synthesis of a target mesogen from 4-(3,4-dichlorophenoxy)benzonitrile. This is a hypothetical representation.

The above scheme illustrates a multi-step process that could be employed to synthesize a target liquid crystal molecule. The versatility of this synthetic approach allows for the creation of a homologous series of compounds with varying alkyl chain lengths, which is essential for systematically studying the structure-property relationships.

Structure-Property Relationships in Liquid Crystalline Phases

The molecular structure of a compound has a profound impact on its liquid crystalline properties, such as the type of mesophase it forms (e.g., nematic, smectic) and the temperature range over which these phases are stable. In mesogens derived from 4-(3,4-dichlorophenoxy)benzonitrile, several structural features are key determinants of their behavior.

The Terminal Cyano Group: The strongly polar cyano group leads to significant dipole-dipole interactions between the molecules. This promotes the formation of antiparallel arrangements of molecules, which can stabilize smectic phases. The high dielectric anisotropy imparted by the cyano group is also a critical property for the electro-optical switching in liquid crystal displays.

To illustrate these relationships, a hypothetical homologous series of mesogens based on the 4-(3,4-dichlorophenoxy)benzonitrile core is presented in the table below, showing the expected trend in phase transition temperatures.

Table 1: Hypothetical Phase Transition Temperatures for a Homologous Series of Mesogens This table presents predicted data for illustrative purposes.

Alkyl Chain Length (n)Crystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Mesophase Type
375125Nematic
472138Nematic
568132Nematic
665145Smectic A, Nematic
762140Smectic A, Nematic
860152Smectic A

The data in the table showcases the odd-even effect in the nematic to isotropic transition temperatures and the emergence of a more ordered smectic A phase as the alkyl chain length increases. These predictable trends, stemming from the specific molecular architecture of compounds derived from 4-(3,4-dichlorophenoxy)benzonitrile, allow for the rational design of liquid crystals with tailored properties for specific applications in advanced materials science.

Advanced Analytical Methodologies for Benzonitrile, 4 3,4 Dichlorophenoxy Purity and Trace Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the purity assessment of non-volatile and thermally labile compounds like Benzonitrile (B105546), 4-(3,4-dichlorophenoxy)-. These techniques offer high resolution, sensitivity, and precision, making them ideal for separating the main component from its structurally similar impurities.

The development of a robust HPLC or UHPLC method for purity profiling begins with the selection of an appropriate stationary phase and mobile phase to achieve optimal separation. For an aromatic and moderately polar compound like Benzonitrile, 4-(3,4-dichlorophenoxy)-, reversed-phase chromatography is the most common approach.

A typical method development would involve screening various C18 and C8 columns from different manufacturers to evaluate selectivity differences. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ijrpas.com Gradient elution is often preferred over isocratic elution to resolve impurities with a wide range of polarities in a reasonable analysis time. The detector wavelength is selected based on the UV absorbance maxima of the target compound, which for benzonitrile derivatives is typically in the range of 210-254 nm. sielc.com

Table 1: Illustrative HPLC and UHPLC Method Parameters for Purity Profiling of Benzonitrile, 4-(3,4-dichlorophenoxy)-

ParameterHPLC MethodUHPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B in 20 min40-90% B in 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection UV at 254 nmDAD at 254 nm
Injection Vol. 10 µL2 µL

This table presents hypothetical yet representative parameters for the analysis of the target compound.

Once a suitable chromatographic method is developed, it must be validated to ensure its reliability for quantitative analysis of impurities. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). journalbji.com The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Representative Validation Data for a UHPLC Method for Impurity Quantification

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%80.0% - 120.0%
Precision (RSD) < 2.0%≤ 5.0%
LOD 0.01 µg/mLReportable
LOQ 0.03 µg/mLReportable

This table illustrates typical validation results for a quantitative impurity method.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. libretexts.org In the context of Benzonitrile, 4-(3,4-dichlorophenoxy)-, GC is primarily used to detect and quantify volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials.

A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase. The sample is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas, such as helium or nitrogen. The separation is achieved based on the different boiling points and interactions of the analytes with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity and wide linear range.

Table 3: Example GC Conditions for Volatile Impurity Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min
Detector FID
Detector Temp. 300 °C
Injection Mode Split

This table provides a plausible set of GC parameters for analyzing volatile components.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation and confirmation of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. thermofisher.com As volatile impurities are separated on the GC column, they enter the mass spectrometer, which provides information about their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can be compared against spectral libraries for positive identification. This technique is invaluable for identifying unknown volatile impurities that may not have available reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of non-volatile impurities. synthinkchemicals.com After separation by HPLC or UHPLC, the analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then analyzed by a tandem mass spectrometer. The first mass spectrometer (MS1) can be used to select a specific parent ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing structural information about the impurity. almacgroup.com This technique is crucial for the identification and structural elucidation of unknown process-related impurities and degradation products. sgs.com

Table 4: Summary of Analytical Techniques and Their Applications

TechniquePrimary ApplicationInformation Obtained
HPLC/UHPLC Purity profiling and quantification of non-volatile impurities.Purity value, impurity levels.
GC Analysis of volatile impurities and residual solvents.Levels of volatile components.
GC-MS Identification of unknown volatile impurities.Structural information of volatile components.
LC-MS/MS Identification and structural elucidation of non-volatile impurities.Molecular weight and structural fragments of non-volatile impurities.

This table summarizes the roles of the discussed analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Purity (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for the precise determination of the purity of "Benzonitrile, 4-(3,4-dichlorophenoxy)-". As a direct and non-destructive technique, qNMR allows for the quantification of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. This methodology is underpinned by the principle that the integrated signal intensity of a given nucleus is directly proportional to the number of nuclei contributing to that signal.

The application of qNMR for the purity assessment of "Benzonitrile, 4-(3,4-dichlorophenoxy)-" offers several advantages over traditional chromatographic techniques. These include the absence of a need for a specific reference standard of the analyte itself, traceability to the International System of Units (SI) through the certified internal standard, and the ability to provide a comprehensive quantitative profile of the sample in a single experiment.

Methodology and Experimental Parameters

The successful implementation of a qNMR assay for "Benzonitrile, 4-(3,4-dichlorophenoxy)-" hinges on the careful selection of experimental parameters to ensure accurate and reproducible results.

Internal Standard Selection: The choice of an internal standard is critical. An ideal standard should:

Be of high purity (certified reference material).

Be chemically stable and non-reactive with the analyte or solvent.

Possess resonance signals in a region of the ¹H NMR spectrum that does not overlap with any signals from "Benzonitrile, 4-(3,4-dichlorophenoxy)-".

Have a simple spectrum with at least one sharp, well-resolved signal suitable for integration.

Be accurately weighable.

For the analysis of "Benzonitrile, 4-(3,4-dichlorophenoxy)-", suitable internal standards include dimethyl sulfone, 1,4-dinitrobenzene, or maleic acid, depending on the chosen solvent and the specific spectral regions of interest.

Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard. Common choices for aromatic compounds like "Benzonitrile, 4-(3,4-dichlorophenoxy)-" include deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solvent should be free from interfering signals in the regions of interest.

¹H NMR Spectral Analysis of Benzonitrile, 4-(3,4-dichlorophenoxy)-: The ¹H NMR spectrum of "Benzonitrile, 4-(3,4-dichlorophenoxy)-" is expected to exhibit distinct signals corresponding to the aromatic protons on both the benzonitrile and the dichlorophenoxy rings. Based on the structure, the following proton signals can be predicted and selected for quantification:

Benzonitrile Ring: Two doublets corresponding to the protons ortho and meta to the nitrile group.

Dichlorophenoxy Ring: Three protons exhibiting a characteristic splitting pattern (a doublet, a doublet of doublets, and another doublet).

For quantification, a well-resolved signal, ideally a singlet or a sharp doublet in a clear region of the spectrum, is chosen. The protons on the benzonitrile ring are often suitable for this purpose.

Data Acquisition Parameters: To ensure quantitativity, specific NMR acquisition parameters must be employed:

Long Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the protons being quantified) is crucial to allow for complete relaxation of all relevant nuclei between scans. This ensures that the signal intensities are directly proportional to the number of protons.

90° Pulse Angle: A calibrated 90° pulse angle is used to maximize the signal for a single scan.

Sufficient Number of Scans (ns): An adequate number of scans are averaged to achieve a high signal-to-noise ratio, which is essential for accurate integration.

Wide Spectral Width: The spectral width should be large enough to encompass all signals from both the analyte and the internal standard.

Purity Calculation

The purity of "Benzonitrile, 4-(3,4-dichlorophenoxy)-" (Panalyte) is calculated using the following formula:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

Ianalyte and Istd are the integrated areas of the selected signals for the analyte and the internal standard, respectively.

Nanalyte and Nstd are the number of protons giving rise to the respective integrated signals.

Manalyte and Mstd are the molar masses of the analyte and the internal standard.

manalyte and mstd are the masses of the analyte and the internal standard.

Pstd is the purity of the certified internal standard.

Data Tables

The following tables represent typical data that would be generated during a qNMR purity assessment of "Benzonitrile, 4-(3,4-dichlorophenoxy)-".

Table 1: Predicted ¹H NMR Chemical Shifts for Benzonitrile, 4-(3,4-dichlorophenoxy)- in CDCl₃

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
H-2', H-6' (Benzonitrile) 7.65 d 2H
H-3', H-5' (Benzonitrile) 7.10 d 2H
H-2 (Dichlorophenoxy) 7.25 d 1H
H-5 (Dichlorophenoxy) 7.50 d 1H

Table 2: Experimental Parameters for qNMR Analysis

Parameter Value
Spectrometer Frequency 400 MHz
Solvent CDCl₃
Internal Standard Dimethyl Sulfone
Temperature 298 K
Relaxation Delay (d1) 30 s
Pulse Angle 90°

Table 3: Example Data for Purity Calculation

Parameter Analyte (Benzonitrile, 4-(3,4-dichlorophenoxy)-) Internal Standard (Dimethyl Sulfone)
Mass (m) 25.10 mg 10.05 mg
Molar Mass (M) 278.10 g/mol 94.13 g/mol
Purity (P) To be determined 99.9%
Selected Signal H-2', H-6' (doublet) CH₃ (singlet)
Number of Protons (N) 2 6

Using the data from Table 3 in the purity calculation formula would yield a precise purity value for the batch of "Benzonitrile, 4-(3,4-dichlorophenoxy)-" being analyzed. This robust methodology provides a high degree of confidence in the quality and purity of the compound for research and development purposes.

Sustainable Chemistry Approaches for Benzonitrile, 4 3,4 Dichlorophenoxy Synthesis

Implementation of Green Solvents and Solvent-Free Reaction Environments

The selection of a solvent is a critical factor in the environmental footprint of a chemical process. Many classical cross-coupling reactions, such as the Ullmann condensation used for diaryl ether synthesis, often employ high-boiling, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or toluene (B28343). mdpi.comnih.gov While effective, these solvents pose environmental and health risks and present challenges in separation and recovery. nih.govresearchgate.net

Green chemistry promotes the use of benign alternatives or the elimination of solvents altogether. Ionic liquids (ILs), for instance, have emerged as promising green solvents due to their negligible vapor pressure, thermal stability, and tunable properties. rsc.org In the synthesis of benzonitriles, ionic liquids have been shown to act as a recyclable co-solvent and catalyst, simplifying the separation process. nih.govrsc.org For the synthesis of diaryl ethers, aqueous systems, often in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS), can provide an effective and environmentally friendly medium. iaph.in

An even more advanced approach is the move towards solvent-free reaction conditions. Mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate reactions, represents a powerful solvent-free alternative. mdpi.com This technique has been successfully applied to synthesize complex molecules, often with dramatically reduced reaction times and waste, as the need for solvent purification and disposal is eliminated. mdpi.com Microwave-assisted synthesis is another strategy that can reduce the reliance on conventional solvents and accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. researchgate.netorganic-chemistry.org

Table 1: Comparison of Solvents for Diaryl Ether Synthesis

Solvent Type Examples Advantages Disadvantages
Traditional Aprotic DMF, DMSO, Toluene High solubility for reactants, well-established procedures. Toxic, difficult to recycle, high boiling points. researchgate.net
Ionic Liquids (ILs) [HSO₃-b-Py]·HSO₄ Recyclable, low volatility, can act as catalyst. rsc.org High cost, potential viscosity issues, aquatic toxicity concerns.
Aqueous Systems Water, Water/Ethanol Non-toxic, inexpensive, environmentally benign. researchgate.net Poor solubility for many organic reactants.

| Solvent-Free | Mechanochemistry (Ball Mill) | Eliminates solvent waste, reduces reaction time, high yields. mdpi.com | Not suitable for all reaction types, scalability can be a challenge. |

Development of Recyclable Catalytic Systems for Efficiency Enhancement

The synthesis of Benzonitrile (B105546), 4-(3,4-dichlorophenoxy)- typically relies on a copper- or palladium-catalyzed C-O cross-coupling reaction. mdpi.comjsynthchem.com A significant drawback of traditional homogeneous catalysts is the difficulty in separating them from the reaction mixture, leading to product contamination and loss of the expensive metal catalyst. The development of heterogeneous, recyclable catalytic systems is a cornerstone of sustainable synthesis.

Researchers have focused on immobilizing copper catalysts on solid supports, which facilitates easy recovery and reuse. Zeolites, such as ultrastable Y (USY) zeolite, have been used as a solid support for copper species, creating a heterogeneous catalyst effective in Ullmann coupling reactions. mdpi.com Another highly effective strategy involves the use of magnetic nanoparticles as a catalyst support. For example, copper nanoparticles supported on a composite of reduced graphene oxide and magnetite (CuNPs/RGO/Fe₃O₄) or coated onto silica-magnetite cores (Fe₃O₄@SiO₂-copper(I)) have demonstrated excellent catalytic activity. mdpi.com These magnetic catalysts can be easily removed from the reaction vessel using an external magnet and have been shown to be reusable for multiple cycles (up to five or more) without a significant loss of activity. mdpi.com Similarly, copper ferrite (B1171679) (CuFe₂O₄) has been reported as a durable and recyclable catalyst for Ullmann reactions, retaining high activity for as many as seven runs. nih.gov

Table 2: Examples of Recyclable Catalysts for C-O Coupling Reactions

Catalyst System Support Material Recovery Method Reported Reusability Reference
USY-Copper Zeolite Filtration Not specified mdpi.com
CuNPs/RGO/Fe₃O₄ Magnetic Graphene Oxide Magnetic Separation Up to 5 cycles mdpi.com
Fe₃O₄@SiO₂-copper(I) Magnetic Silica Magnetic Separation Up to 5 cycles mdpi.com
CuFe₂O₄ None (inherently magnetic) Magnetic Separation Up to 7 cycles nih.gov

Atom Economy and E-Factor Analysis in Synthetic Route Design

A central goal of green chemistry is to design synthetic routes that maximize the incorporation of all reactant materials into the final product. jocpr.com Atom Economy (AE) is a metric that evaluates this efficiency. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For the synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)- via a typical Ullmann condensation between 4-chlorobenzonitrile (B146240) and 3,4-dichlorophenol (B42033), the reaction generates stoichiometric by-products.

Reaction: C₇H₄ClN + C₆H₄Cl₂O + Base → C₁₃H₇Cl₂NO + [Base-H]⁺Cl⁻

In this reaction, not all atoms from the base (e.g., K₂CO₃) are incorporated into the final product, leading to an atom economy of less than 100%. Improving atom economy involves designing reactions that are additions rather than substitutions, though this is challenging for diaryl ether synthesis.

While atom economy provides a theoretical target, the Environmental Factor (E-Factor) offers a more practical measure of a process's wastefulness. The E-Factor is the ratio of the mass of total waste generated to the mass of the desired product. An ideal E-Factor is 0. In the fine chemicals and pharmaceutical industries, E-factors can be notoriously high. For processes involving related chlorinated aromatic compounds, an industrial average E-factor is estimated to be around 5, meaning 5 kg of waste are produced for every 1 kg of product. researchgate.net A key goal in sustainable synthesis design is to minimize this E-Factor by reducing solvent losses, by-product formation, and purification waste.

Table 3: Theoretical Atom Economy Calculation for a Representative Synthesis

Component Formula Molecular Weight ( g/mol ) Role
4-Chlorobenzonitrile C₇H₄ClN 137.56 Reactant
3,4-Dichlorophenol C₆H₄Cl₂O 163.00 Reactant
Potassium Carbonate K₂CO₃ 138.21 Base/Reactant
Desired Product C₁₃H₇Cl₂NO 276.11 Product

| By-products | 2 KHCO₃ + 2 KCl (hypothetical) | Varies | Waste |

Calculation:

Total Mass of Reactants: 137.56 + 163.00 + 138.21 = 438.77 g/mol

Atom Economy (%): (276.11 / 438.77) * 100 = 62.9%

(Note: The specific by-products depend on stoichiometry; this calculation illustrates the principle that reagents not fully incorporated into the product lower the atom economy.)

Waste Minimization and By-product Utilization Strategies

For the synthesis of chlorinated aromatics, key waste streams often include inorganic salts from neutralization and coupling steps, as well as chlorinated organic by-products from side reactions. researchgate.net Strategies to minimize this waste include:

Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reactant ratios can significantly increase selectivity towards the desired product, thereby reducing the formation of impurities that must be removed later. The use of promoters or specific catalysts (e.g., FeCl₃ in chlorination steps) can enhance selectivity. researchgate.net

Process Intensification: Using techniques like microwave heating or continuous flow reactors can improve reaction efficiency and reduce the volume of solvent needed, leading to less waste.

By-product Valorization: While the primary inorganic salt by-products of an Ullmann reaction have little value, any organic side-products should be evaluated for potential use. In an ideal green process, by-products from one reaction can serve as valuable feedstocks for another, similar to how acetic acid, a by-product in a green synthesis of ibuprofen, has applications in other industries. monash.edu

Efficient Purification: Shifting from waste-intensive purification methods like column chromatography to more sustainable techniques such as recrystallization or distillation can drastically reduce the E-Factor.

By integrating these strategies, the synthesis of Benzonitrile, 4-(3,4-dichlorophenoxy)- can be aligned with the principles of green chemistry, resulting in a process that is not only environmentally responsible but also more economically viable.

Table 4: Waste Minimization and By-product Utilization Strategies

Strategy Description Application to Target Synthesis
Catalyst Selection Use of highly selective and efficient catalysts. Employing high-turnover copper catalysts to minimize side reactions like homocoupling or reduction.
Solvent Management Use of recyclable green solvents or solvent-free conditions. Implementing ionic liquids or mechanochemistry to eliminate volatile organic solvent waste. rsc.orgmdpi.com
Process Design Early-stage identification of potential waste streams. osti.gov Designing a process flow that minimizes purification steps and recycles unreacted starting materials.

| By-product Valorization | Finding applications for reaction by-products. monash.edu | Investigating potential uses for any organic impurities; focusing on minimizing inorganic salt waste through efficient base usage. |

Table of Mentioned Compounds

Compound Name
Benzonitrile, 4-(3,4-dichlorophenoxy)-
Acetic acid
3,4-Dichlorophenol
4-Chlorobenzonitrile
2,4-dichlorophenoxyacetic acid
Copper ferrite
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Ibuprofen
Iron(III) chloride (FeCl₃)
Methyl iodide
Potassium Carbonate
Sodium dodecyl sulfate (SDS)
Toluene

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-dichlorophenoxy)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, activate the benzonitrile ring (e.g., at the 4-position) with electron-withdrawing groups, then substitute with 3,4-dichlorophenol under basic conditions (e.g., K₂CO₃ in DMF at 120°C). Monitor reaction progress via TLC or HPLC. Optimize yield by varying solvents (DMF vs. DMSO) and catalysts (CuI for Ullmann coupling) .
  • Key Considerations : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Confirm regioselectivity via 1H^1H NMR (e.g., aromatic proton splitting patterns) .

Q. How can the purity and identity of 4-(3,4-dichlorophenoxy)benzonitrile be validated?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Compare retention time to a certified reference standard.
  • Identity : Confirm via high-resolution mass spectrometry (HRMS) for molecular ion ([M+H]+^+) and IR spectroscopy for nitrile stretch (~2220 cm1^{-1}) .
    • Data Contradictions : Discrepancies in 13C^{13}C NMR shifts may arise from solvent polarity or impurities. Cross-validate with X-ray crystallography if crystalline .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of 4-(3,4-dichlorophenoxy)benzonitrile to biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., HSP70 from PDB ID 6C7Q). Parameterize the ligand with Gaussian-based DFT (B3LYP/6-31G*) for charge assignment.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) .
    • Data Contradictions : Discrepancies between docking scores and experimental KdK_d may arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations to account for conformational changes .

Q. How can environmental degradation pathways of 4-(3,4-dichlorophenoxy)benzonitrile be studied to assess ecological risks?

  • Methodology :

  • Conduct photolysis experiments under simulated sunlight (λ > 290 nm) in aqueous solutions. Analyze degradation products via LC-QTOF-MS to identify intermediates (e.g., dichlorophenol derivatives).
  • Use quantitative structure-activity relationship (QSAR) models to predict toxicity of degradation products .
    • Key Considerations : Monitor chloride ion release via ion chromatography as a marker of dehalogenation. Compare half-lives in sterile vs. microbial-rich environments to assess biodegradation potential .

Q. What experimental designs are suitable for resolving conflicting bioactivity data in cell-based assays?

  • Methodology :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to establish IC50_{50} values. Use ATP-based viability assays (e.g., CellTiter-Glo) to minimize interference from colored compounds.
  • Off-Target Effects : Employ CRISPR-Cas9 knockout models of suspected targets (e.g., HSP70) to confirm mechanism-specific activity .
    • Data Contradictions : Variability in cell lines (e.g., HeLa vs. HEK293) may reflect differences in transporter expression or metabolic rates. Validate with orthogonal assays (e.g., Western blot for protein inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.